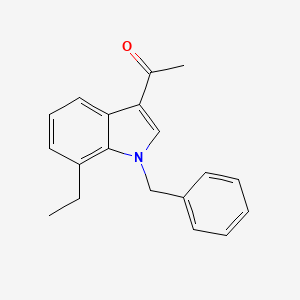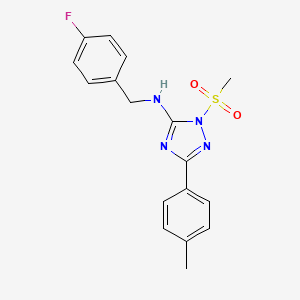![molecular formula C14H12BrNO4S B4193017 3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid](/img/structure/B4193017.png)
3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid
Übersicht
Beschreibung
3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been the subject of numerous scientific studies.
Wirkmechanismus
BAY 11-7082 inhibits the activity of NF-kB by blocking the phosphorylation and degradation of its inhibitor, IkB. This prevents the translocation of NF-kB to the nucleus, where it activates the transcription of pro-inflammatory genes. In addition, BAY 11-7082 has also been shown to inhibit the activity of other signaling pathways, such as STAT3 and JAK/STAT.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and inflammation. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for NF-kB inhibition, which allows for the study of the specific role of NF-kB in various biological processes. However, one limitation of using BAY 11-7082 is its potential toxicity, particularly at high concentrations. In addition, its effects on other signaling pathways may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-kB, which may have greater therapeutic potential. In addition, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and anti-cancer properties of BAY 11-7082, as well as its potential for use in combination with other drugs. Finally, there is also interest in exploring the potential use of BAY 11-7082 in other areas, such as neurodegenerative diseases and viral infections.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its anti-inflammatory properties, particularly in the context of diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. It has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the inflammatory response. In addition, BAY 11-7082 has also been studied for its anti-cancer properties, with several studies showing that it can inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-9-12(14(17)18)3-2-4-13(9)16-21(19,20)11-7-5-10(15)6-8-11/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWKRVBCSHNWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4192939.png)
![N-[2-(methylthio)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4192941.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]alaninamide](/img/structure/B4192949.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide](/img/structure/B4192967.png)
![N-[4-acetyl-5-methyl-1-(4-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4192968.png)

![N-{2-methoxy-4-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4192977.png)
![diethyl 5-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4192988.png)

![5-(2-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4193007.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4193013.png)
![N-[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4193025.png)
![9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4193028.png)
![8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)